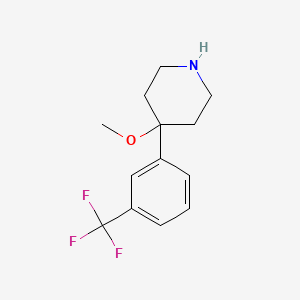
Diphosphoric acid, monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoric acid, monomethyl ester, also known as methyl diphosphate, is an ester of diphosphoric acid. This compound is part of the broader class of phosphate esters, which are significant in various biochemical processes. Phosphate esters are crucial in biochemistry, particularly in the formation of adenosine triphosphate (ATP), which stores and transfers energy in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, monomethyl ester can be synthesized through the esterification of diphosphoric acid with methanol. One common method involves the reaction of diphosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts, such as polystyrene-supported DMAP, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under mild conditions to form new esters or amides.
Major Products
Scientific Research Applications
Diphosphoric acid, monomethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of diphosphoric acid, monomethyl ester involves its ability to participate in phosphorylation reactions. These reactions are crucial in transferring phosphate groups to various substrates, a process essential in energy transfer and signal transduction pathways. The compound can act as a donor of phosphate groups, interacting with enzymes and other proteins to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid, monomethyl ester: Similar in structure but contains only one phosphate group.
Diphosphoric acid, diethyl ester: Another ester of diphosphoric acid but with ethyl groups instead of methyl.
Triphosphoric acid, monomethyl ester: Contains an additional phosphate group compared to diphosphoric acid, monomethyl ester.
Uniqueness
This compound is unique due to its specific esterification with methanol, which imparts distinct chemical properties and reactivity. Its ability to participate in phosphorylation reactions makes it particularly valuable in biochemical and industrial applications .
Properties
CAS No. |
56399-35-0 |
|---|---|
Molecular Formula |
CH6O7P2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4) |
InChI Key |
PRFDQHCVOVMMJC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


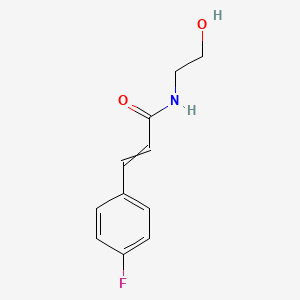
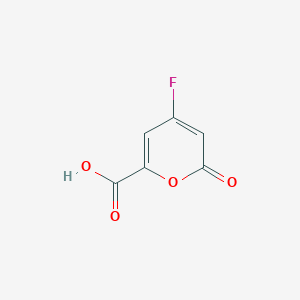

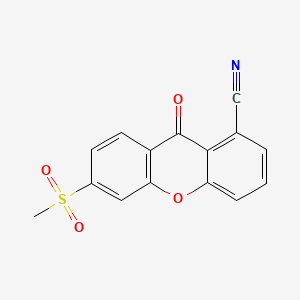

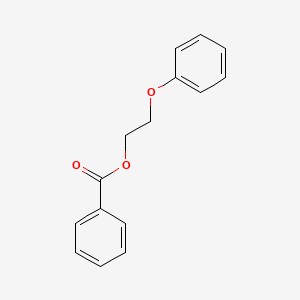
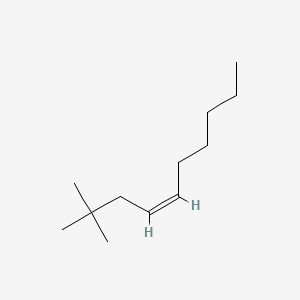


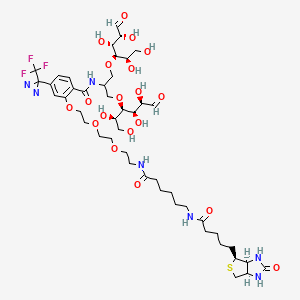

![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
